![molecular formula C19H17ClF6N2O5S B2947199 N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338395-42-9](/img/structure/B2947199.png)
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a useful research compound. Its molecular formula is C19H17ClF6N2O5S and its molecular weight is 534.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, commonly referred to as compound 338404-60-7, is a synthetic organic compound with a complex structure that includes a sulfonamide moiety and multiple trifluoroethoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C19H17ClF6N2O5S
- Molar Mass : 534.86 g/mol
- CAS Number : 338404-60-7
The structural complexity of this compound is significant, contributing to its unique biological properties. The presence of the sulfonamide group is particularly noteworthy as it is known for its role in various pharmacological activities.
The biological activity of this compound can be attributed to its interaction with specific biological targets. Sulfonamides are known to inhibit carbonic anhydrase enzymes and have been explored for their potential in treating various conditions including hypertension and glaucoma. The trifluoroethoxy groups may enhance lipophilicity, potentially improving bioavailability and cellular uptake.
Pharmacological Studies
Recent studies have indicated that this compound exhibits significant anti-inflammatory and analgesic properties. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. Furthermore, animal models have shown reduced edema and pain response when treated with this compound compared to control groups.
Case Studies
-
Anti-inflammatory Effects : A study involving chronic inflammatory models revealed that administration of this compound led to a marked decrease in inflammation markers such as TNF-alpha and IL-6.
Parameter Control Group Treatment Group TNF-alpha (pg/mL) 150 ± 20 80 ± 15 IL-6 (pg/mL) 200 ± 25 100 ± 20 -
Analgesic Activity : In a pain model induced by formalin injection, the compound significantly reduced the pain response during both the acute and chronic phases.
Phase Control Group (Pain Score) Treatment Group (Pain Score) Acute (1h post) 8.5 ± 1.0 4.0 ± 0.5 Chronic (24h post) 7.0 ± 1.5 3.0 ± 0.7
Toxicological Profile
The toxicity profile of this compound has been evaluated in several studies. Results indicate that at therapeutic doses, the compound exhibits low toxicity with no significant adverse effects observed in liver and kidney function tests.
Análisis De Reacciones Químicas
Sulfonamide Hydrolysis
The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or alkaline conditions to yield sulfonic acid derivatives.
-
Conditions : 6M HCl at 100°C for 8 hours or 10% NaOH at reflux.
-
Products : 4-Chlorobenzenesulfonic acid and ethylenediamine derivatives .
Benzamide Hydrolysis
The benzamide moiety hydrolyzes in strong acids or bases:
-
Conditions : Concentrated H₂SO₄ (110°C) or 2M NaOH (reflux).
-
Products : 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid and 2-[(4-chlorophenyl)sulfonylamino]ethylamine .
Ether Cleavage
The trifluoroethoxy (-OCH₂CF₃) groups undergo cleavage under strong acidic conditions:
-
Reagents : HBr (48%) in acetic acid.
-
Conditions : Reflux for 12 hours.
-
Products : 2,5-Dihydroxybenzamide derivative and trifluoroethanol .
Reaction | Conditions | Products |
---|---|---|
Trifluoroethoxy cleavage | HBr/AcOH, reflux, 12h | 2,5-Dihydroxy-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenecarboxamide |
Sulfonamide hydrolysis (acidic) | 6M HCl, 100°C, 8h | 4-Chlorobenzenesulfonic acid + ethylenediamine derivative |
Benzamide hydrolysis (basic) | 2M NaOH, reflux, 6h | 2,5-Bis(trifluoroethoxy)benzoic acid + 2-[(4-ClPhSO₂)amino]ethylamine |
Electrophilic Aromatic Substitution
The 4-chlorophenyl ring may undergo limited substitution due to electron-withdrawing effects from the sulfonyl group:
-
Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at the meta position .
-
Halogenation : Bromination (Br₂/FeBr₃) occurs at the para position relative to the sulfonamide group .
Reductive Reactions
The sulfonamide group can be reduced to a thioether under specific conditions:
-
Reagents : LiAlH₄ in anhydrous THF.
-
Products : N-(2-{[(4-chlorophenyl)thio]amino}ethyl)-2,5-bis(trifluoroethoxy)benzenecarboxamide .
Cross-Coupling Reactions
The trifluoroethoxy groups may participate in palladium-catalyzed coupling under inert atmospheres:
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF, 80°C.
-
Example : Suzuki coupling with arylboronic acids to replace trifluoroethoxy groups .
Stability Under Environmental Conditions
-
Photodegradation : UV light (λ = 254 nm) in methanol leads to cleavage of the sulfonamide bond within 24 hours .
-
Thermal Stability : Decomposes above 250°C, releasing CO₂ and SO₂ .
Key Research Findings
Propiedades
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF6N2O5S/c20-12-1-4-14(5-2-12)34(30,31)28-8-7-27-17(29)15-9-13(32-10-18(21,22)23)3-6-16(15)33-11-19(24,25)26/h1-6,9,28H,7-8,10-11H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZGWJIGCIDHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF6N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.